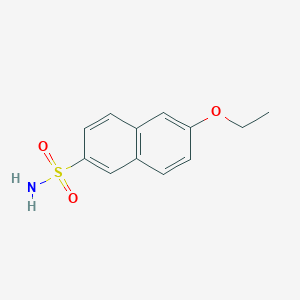

6-ethoxy-2-naphthalenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethoxynaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-2-16-11-5-3-10-8-12(17(13,14)15)6-4-9(10)7-11/h3-8H,2H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMRJNMVIGUKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 6 Ethoxy 2 Naphthalenesulfonamide

Established Synthetic Pathways to the 6-Ethoxy-2-Naphthalenesulfonamide Core Structure

The traditional synthesis of this compound is not a singular, direct reaction but rather a sequence of chemical modifications starting from simpler naphthalene (B1677914) precursors. These multi-step sequences are designed to build the molecule with the desired regiochemistry.

Multi-step Reaction Sequences for Naphthalenesulfonamide Synthesis

The construction of the this compound framework typically begins with the synthesis of the key intermediate, 2-ethoxynaphthalene (B165321). This can be achieved through the Williamson ether synthesis, where β-naphthol is reacted with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. Another common method is the acid-catalyzed etherification of β-naphthol with ethanol.

Once 2-ethoxynaphthalene is obtained, the next critical step is the introduction of the sulfonyl group at the 2-position of the naphthalene ring. This is typically achieved through a chlorosulfonation reaction. The 2-ethoxynaphthalene is treated with a strong sulfonating agent, such as chlorosulfonic acid, to yield 6-ethoxy-2-naphthalenesulfonyl chloride. The regioselectivity of this reaction is crucial and is influenced by the directing effects of the ethoxy group.

The final step in the sequence is the amination of the resulting sulfonyl chloride. The 6-ethoxy-2-naphthalenesulfonyl chloride is reacted with ammonia (B1221849) or an ammonia source to form the desired this compound. This reaction is a nucleophilic substitution at the sulfonyl group.

An alternative, though less direct, pathway could be inferred from the synthesis of related compounds. For instance, a patented process for the preparation of 1-amino-2-ethoxy-naphthalene-6-sulphonic acid involves the nitrosation of 2-hydroxy-naphthalene-6-sulphonic acid, followed by reduction and subsequent ethoxylation. acs.org A similar strategy could potentially be adapted, starting with a different hydroxynaphthalenesulfonic acid isomer, to arrive at the 6-ethoxy-2-naphthalenesulfonic acid, which could then be converted to the target sulfonamide.

Reaction Optimization Strategies for Enhanced Yield and Purity

Optimizing the yield and purity of this compound requires careful control over the reaction conditions at each step of the synthesis. Key parameters that are often adjusted include temperature, reaction time, and the choice of solvents and catalysts.

For the initial etherification of β-naphthol, the choice of base and solvent can significantly impact the reaction efficiency. In the chlorosulfonation step, the temperature must be carefully controlled to prevent side reactions and the formation of undesired isomers. The use of a suitable solvent, such as a chlorinated hydrocarbon, can also facilitate the reaction and subsequent work-up.

In the final amination step, the concentration of ammonia and the reaction temperature are critical factors. The reaction is often carried out in a suitable solvent that can dissolve both the sulfonyl chloride and ammonia. The table below outlines typical parameters that are optimized for the synthesis of naphthalenesulfonamides.

Table 1: Reaction Optimization Parameters for Naphthalenesulfonamide Synthesis

| Step | Parameter | Typical Conditions | Desired Outcome |

| Etherification | Reagents | β-Naphthol, Ethylating Agent (e.g., Diethyl Sulfate), Base (e.g., Potassium Carbonate) | High yield of 2-ethoxynaphthalene |

| Solvent | Acetone, DMF | Efficient reaction and easy work-up | |

| Temperature | 50-80 °C | Controlled reaction rate | |

| Chlorosulfonation | Reagent | Chlorosulfonic Acid | Selective sulfonation at the 2-position |

| Solvent | Dichloromethane, Chloroform | Inert medium, facilitates product isolation | |

| Temperature | 0-25 °C | Minimization of side products | |

| Amination | Reagent | Aqueous Ammonia, Ammonium Hydroxide | Complete conversion of sulfonyl chloride |

| Solvent | Dioxane, THF | Good solubility for reactants | |

| Temperature | 0-50 °C | Controlled amination without decomposition |

Scale-Up Considerations in Naphthalenesulfonamide Production

Transitioning the synthesis of this compound from a laboratory scale to industrial production presents several challenges. nih.gov These include managing heat transfer from exothermic reactions, ensuring efficient mixing of reactants, and handling potentially hazardous materials like chlorosulfonic acid. nih.gov

The chlorosulfonation step, in particular, requires robust temperature control to prevent runaway reactions and ensure product quality. On a large scale, this often necessitates the use of specialized reactors with efficient cooling systems. The handling and disposal of byproducts and waste streams also become more significant considerations at an industrial scale.

Furthermore, the purification of the final product and intermediates is a critical aspect of scale-up. Crystallization is a common method for purifying solid compounds like this compound, and the choice of solvent and crystallization conditions must be optimized to achieve the desired purity and crystal form in a reproducible and cost-effective manner. The challenges in the commercialization of such processes often revolve around achieving a balance between cost, efficiency, and environmental impact. nih.gov

Novel and Green Chemistry Approaches for Naphthalenesulfonamide Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Methods in Naphthalene Sulfonamide Formation

The development of catalytic methods for the synthesis of sulfonamides, including those derived from naphthalene, is an active area of research. For instance, the direct catalytic amination of naphthalene to naphthylamine has been reported, which could offer a more atom-economical route to precursors for naphthalenesulfonamides. rsc.org

In the context of the final amination step, catalytic approaches can offer advantages over traditional methods. While the reaction of a sulfonyl chloride with ammonia is generally efficient, the use of catalysts could potentially allow for milder reaction conditions or the use of alternative, less hazardous aminating agents.

Sustainable Chemical Process Development for Related Sulfonamides

The principles of green chemistry are being applied to the synthesis of a wide range of sulfonamides. One notable trend is the use of water as a solvent, which is a significant improvement over volatile organic solvents. The synthesis of 1-amidoalkyl-2-naphthols, which are structurally related to the target compound, has been achieved using a biodegradable catalyst in the absence of a solvent, highlighting the potential for solvent-free reaction conditions. researchgate.net

Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, can significantly reduce waste and improve efficiency. Such strategies are being explored for the synthesis of various functionalized naphthalene compounds. researchgate.net The use of phase-transfer catalysts has also been shown to be effective in the synthesis of 2-naphthalenesulfonyl chloride from sodium naphthalene sulfonate, offering a method that can be more suitable for industrial production with higher yields.

Diversification Strategies for this compound Derivatives

The diversification of the this compound core can be systematically approached by modifying its distinct structural components. These strategies are essential for fine-tuning the molecule's physicochemical properties and biological activities.

Substituent Modifications on the Naphthalene Ring System

The naphthalene ring of this compound offers several positions for the introduction of new substituents, thereby altering its electronic and steric properties.

Halogenation of the naphthalene ring is a common strategy to modulate the lipophilicity and metabolic stability of a molecule. The introduction of halogen atoms can be achieved through various methods, including electrophilic aromatic substitution. For instance, the synthesis of related halogenated naphthalenesulfonic acids has been reported. A patented process describes the production of 6-chloro-2-naphthalenesulfonic acid from 6-amino-2-naphthalenesulfonic acid via a two-step process involving diazotization followed by a Sandmeyer reaction and subsequent chlorination. google.com This suggests a potential pathway to halogenated this compound derivatives, likely starting from a corresponding amino precursor. The regioselectivity of such reactions on the 6-ethoxynaphthalene system would be influenced by the directing effects of the ethoxy and sulfonamide groups. The synthesis of polyheterohalogenated naphthalenes via the benzannulation of haloalkynes also presents a modular approach to complex halogenated aromatic systems that could be adapted for this scaffold. nih.gov

The introduction of alkyl and aryl groups onto the naphthalene core can be accomplished through various C-C bond-forming reactions. Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups to aromatic rings. nih.govrsc.orgnih.gov The reactivity and regioselectivity of these reactions on 6-ethoxynaphthalene derivatives would be governed by the electronic nature of the substituents already present. For instance, the acetylation of 2-methoxynaphthalene (B124790) has been shown to yield a mixture of products, with the 1- and 6-positions being reactive sites. rsc.org

For the introduction of aryl substituents, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools. youtube.comresearchgate.netyoutube.com This reaction typically involves the coupling of an aryl halide or sulfonate with an arylboronic acid or ester. Aryl sulfamates have also been demonstrated as effective coupling partners in Suzuki-Miyaura reactions, providing a direct route to biaryl compounds from sulfonamide precursors. nih.gov This methodology could be applied to this compound derivatives, enabling the synthesis of a wide range of arylated analogues. The synthesis of teraryl-based unnatural amino acids has been achieved through successive C(sp3)–H arylation and Suzuki coupling, showcasing the versatility of this approach for creating complex polyaromatic structures. nih.gov

Modification of the ethoxy group at the 6-position can be achieved to explore the impact of different alkoxy substituents on the molecule's properties. This can be accomplished by starting with a precursor containing a hydroxyl group at the 6-position (6-hydroxy-2-naphthalenesulfonamide) and then performing an O-alkylation with various alkyl halides. A revised synthesis of 6-alkoxy-2-aminopurines highlights a late-stage convergence strategy that allows for the introduction of diverse and complex O-6 substituents, a method that could be conceptually applied to the 6-alkoxy-2-naphthalenesulfonamide scaffold.

Modifications of the Sulfonamide Functional Group (e.g., N-alkylation, N-acylation)

The sulfonamide group is a key site for derivatization, allowing for the introduction of a wide variety of substituents on the nitrogen atom.

N-alkylation: The synthesis of N-alkyl sulfonamides is a well-established field. rsc.org Methods often involve the reaction of a primary sulfonamide with an alkyl halide in the presence of a base. More advanced methods include the use of a nitrogen-centered radical approach for the installation of a sulfonamide unit onto polycyclic hydrocarbons.

N-acylation: N-acylsulfonamides are another important class of derivatives, often synthesized by reacting a sulfonamide with an acylating agent such as an acid chloride or anhydride. nih.gov These compounds have garnered significant interest due to their diverse biological activities. The synthesis of N-acyl sulfonamide-bridged nucleosides demonstrates the utility of this functional group in creating complex molecular architectures. thieme-connect.de The structure-property relationships of N-acylsulfonamides and their bioisosteres have been extensively studied, providing a basis for the rational design of new analogues. nih.gov

| Modification Type | Reagents and Conditions | Product Class |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-6-ethoxy-2-naphthalenesulfonamide |

| N-Acylation | Acyl chloride or Anhydride | N-Acyl-6-ethoxy-2-naphthalenesulfonamide |

Conjugation Strategies for Hybrid Molecules

Conjugating this compound to other molecules, such as biomolecules or pharmacophores, can lead to hybrid molecules with novel properties. The sulfonamide group is a versatile linker for such conjugations. For example, the synthesis of sulfonamide-conjugated glycosyl-amino acid building blocks has been reported, where the sulfonamide acts as a stable isostere of a peptide bond. nih.gov This strategy could be employed to link this compound to peptides or other biologically relevant molecules. The hybridization technique has been used to synthesize novel sulfonamide hybrids with various biological activities. researchgate.net Furthermore, fragment-based discovery approaches have utilized naphthalenesulfonamides to develop inhibitors of protein-protein interactions, highlighting the potential for creating targeted therapeutics through conjugation. researchgate.net

| Conjugate Partner | Linking Strategy | Potential Application |

| Amino Acids/Peptides | Sulfonamide bond formation | Peptidomimetics, Targeted drug delivery |

| Carbohydrates | Glycosylation of a sulfonamide-linked aglycone | Glycoconjugates with altered solubility and cell permeability |

| Pharmacophores | Direct coupling or via a linker | Hybrid drugs with dual activity |

Advanced Structural Elucidation and Spectroscopic Characterization of 6 Ethoxy 2 Naphthalenesulfonamide and Its Complexes

Single-Crystal X-ray Diffraction Analysis of 6-Ethoxy-2-Naphthalenesulfonamide

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline material. While a specific crystal structure for this compound is not publicly available, analysis of related sulfonamide and naphthalene (B1677914) derivatives provides a strong basis for predicting its structural characteristics. nih.govacs.org

The conformation of a sulfonamide molecule is largely defined by the torsion angles around the S-N and S-C bonds. Studies on various aromatic sulfonamides have shown that the geometry around the sulfur atom is typically a distorted tetrahedron. mdpi.comumich.edu For this compound, the naphthalene ring system itself is largely planar. The ethoxy group, being flexible, can adopt various conformations, but it is expected to lie roughly in the plane of the naphthalene ring to maximize conjugation of the oxygen lone pair with the aromatic system.

The stereochemistry of the sulfonamide group relative to the naphthalene ring is a key feature. Rotational spectroscopy studies on similar benzenesulfonamides indicate that the S-N bond is often oriented nearly perpendicular to the plane of the aromatic ring. mdpi.com This arrangement minimizes steric hindrance between the sulfonyl oxygens and the aromatic protons. A similar perpendicular orientation would be expected for the S-N bond in this compound relative to the naphthalene ring.

Table 1: Predicted Crystallographic Parameters for this compound (Inferred from Analogous Structures)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for sulfonamides) |

| Key Torsion Angle (C-S-N-H) | ~60-90° |

| Naphthalene Ring | Largely Planar |

This table is predictive and based on common findings for structurally related sulfonamide crystals.

The crystal packing of sulfonamides is heavily influenced by a network of intermolecular interactions, with hydrogen bonding and π-π stacking playing pivotal roles. nih.govresearchgate.net

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (N-H) and acceptor (S=O). In the crystalline state, it is highly probable that this compound molecules would form extensive hydrogen bonding networks. Typically, sulfonamides form dimers or chains through N-H···O=S hydrogen bonds. acs.org The oxygen atom of the ethoxy group could also participate as a hydrogen bond acceptor.

π-π Stacking: The extended aromatic system of the naphthalene ring provides a large surface area for π-π stacking interactions. nih.govresearchgate.netrsc.org These interactions, where the electron-rich π systems of adjacent naphthalene rings align, are a significant cohesive force in the crystal lattice of many naphthalene derivatives. The stacking can be either parallel-displaced or T-shaped, with inter-planar distances typically in the range of 3.3 to 3.8 Å. acs.orgarxiv.orgresearchgate.net The presence of both strong hydrogen bonds and π-π stacking would lead to a stable and well-ordered crystal lattice.

To understand how a molecule like this compound might interact with a biological target, co-crystallization with a protein is a powerful technique. While no such study is available for this specific compound, research on similar naphthalenesulfonate derivatives provides valuable insights. For instance, the crystal structure of acidic fibroblast growth factor (FGF) has been solved in complex with 5-amino-2-naphthalenesulfonate. nih.gov This study revealed that the naphthalenesulfonate inhibitor binds to the heparin-binding site of the growth factor, preventing its interaction with cell surface receptors. nih.gov The naphthalene ring made key hydrophobic interactions, while the sulfonate group formed electrostatic interactions with basic residues in the binding pocket. nih.gov A similar mode of binding could be anticipated for this compound with relevant protein targets, where the naphthalene and ethoxy groups engage in hydrophobic interactions and the sulfonamide group participates in hydrogen bonding.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution.

A complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound is achievable through a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR: The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the naphthalene ring, the protons of the ethoxy group (a quartet and a triplet), and a broad singlet for the sulfonamide N-H proton. researchgate.net The aromatic region would be complex due to spin-spin coupling between adjacent protons. vaia.com

¹³C NMR: The ¹³C NMR spectrum would display signals for all the carbon atoms in the molecule. The carbons of the naphthalene ring would appear in the aromatic region (typically 120-150 ppm). libretexts.org

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings. It would be used to identify which aromatic protons are adjacent to each other, helping to trace the connectivity within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying the quaternary (non-protonated) carbons of the naphthalene ring by observing their correlations with nearby protons. For example, the protons of the ethoxy group would show an HMBC correlation to the carbon atom of the naphthalene ring to which it is attached (C-6).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Naphthalene H | 7.2 - 8.5 | 110 - 140 | To other aromatic C's, C of ethoxy |

| -OCH₂CH₃ | ~4.1 (quartet) | ~64 | To C-6 of naphthalene, -CH₃ |

| -OCH₂CH₃ | ~1.4 (triplet) | ~15 | To -OCH₂- |

| -SO₂NH₂ | 5.0 - 8.0 (broad) | - | To C-2 of naphthalene |

These are approximate chemical shift ranges based on data from analogous structures. rsc.orgrsc.orgcdnsciencepub.com Actual values may vary depending on the solvent and other experimental conditions.

NMR spectroscopy can also provide insights into the dynamic behavior of molecules in solution, such as conformational changes that occur on the NMR timescale. umich.edu For this compound, the primary conformational flexibility arises from rotation around the C-O bond of the ethoxy group and the C-S and S-N bonds of the sulfonamide group.

Variable temperature (VT) NMR studies can be employed to investigate these dynamics. If the rate of rotation around a particular bond is slow enough at lower temperatures, separate signals for different conformers might be observed. umich.edu The energy barrier for this rotation can be calculated from the coalescence temperature of the signals. For sulfonamides, the rotation around the S-N bond can be hindered, potentially leading to distinct conformers in solution. mdpi.com Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine the through-space proximity of different protons, providing further evidence for the preferred conformation in solution.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) stands as a critical tool for determining the precise molecular weight of a compound, thereby confirming its elemental composition. For this compound, this technique would provide its exact mass, allowing for the unequivocal verification of its molecular formula (C₁₂H₁₃NO₃S). Furthermore, analysis of the fragmentation patterns under tandem mass spectrometry (MS/MS) conditions would reveal the structural arrangement of the molecule. By identifying the characteristic losses of fragments such as the ethoxy group (C₂H₅O) or the sulfonylamide moiety (SO₂NH₂), the connectivity of the naphthalenic backbone could be confirmed. However, specific HRMS data and detailed fragmentation studies for this compound are not available in the reviewed literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a compound's functional groups. nist.gov These two methods are complementary, as their selection rules differ; some vibrations may be active in Raman but not in IR, and vice versa. For this compound, IR and Raman spectroscopy would be instrumental in identifying key functional groups.

A hypothetical analysis would expect to identify characteristic vibrational frequencies corresponding to:

N-H stretching and bending vibrations from the sulfonamide group.

Asymmetric and symmetric S=O stretching from the sulfonamide group.

C-O-C stretching from the ethoxy group.

Aromatic C-H and C=C stretching from the naphthalene ring.

Conformational insights could also be gained by analyzing shifts in these vibrational frequencies, which can be influenced by the molecule's three-dimensional structure. Despite the power of these techniques, specific IR and Raman spectra for this compound have not been publicly reported.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful method for determining the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral chromophore. For a molecule like this compound, if it were to exist in a chiral form or be part of a chiral complex, ECD would be essential for assigning its stereochemistry. The naphthalene ring system acts as a chromophore, and its interaction with a chiral environment would produce a characteristic ECD spectrum. This data, when compared to theoretical calculations, can lead to an unambiguous assignment of the stereoisomers. As with the other spectroscopic methods, there is no available literature containing ECD analysis of this compound.

Molecular Interactions with Biological Macromolecules Non Clinical Focus

Mechanistic Studies of Carbonic Anhydrase Isozyme Inhibition by Naphthalenesulfonamides

Naphthalenesulfonamide derivatives are a subject of interest in the study of carbonic anhydrase (CA) inhibition. nih.gov These zinc-containing metalloenzymes play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate. nih.govtaylorandfrancis.com The inhibition of specific CA isozymes is a therapeutic strategy for a range of conditions, including glaucoma, altitude sickness, and certain types of cancer. nih.govnih.govwikipedia.org

Kinetic studies are fundamental to characterizing the potency and mechanism of these inhibitors. researchgate.netnih.gov Techniques such as stopped-flow spectrophotometry are employed to measure the rates of inhibitor association and dissociation, providing insights into the dynamics of the enzyme-inhibitor complex. researchgate.net For many sulfonamide inhibitors, the binding affinity is in the subnanomolar range, with slow dissociation rates, indicating a strong and stable interaction with the enzyme. researchgate.net

| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |

|---|---|---|---|---|

| Dansylamide (B1669799) | - | 380 | - | - |

Data for 6-ethoxy-2-naphthalenesulfonamide is not specifically available in the provided search results; Dansylamide is presented as a related naphthalenesulfonamide derivative for illustrative purposes.

A significant challenge in the development of carbonic anhydrase inhibitors is achieving selectivity for a specific isoform. unipi.it The various human carbonic anhydrase (hCA) isoforms share a high degree of structural homology, making it difficult to design inhibitors that target a single isoform. unipi.it Non-selective inhibition, particularly of the ubiquitous hCA I and hCA II, can lead to undesirable side effects. unipi.it

Tumor-associated isoforms, such as hCA IX and hCA XII, are overexpressed in many hypoxic tumors and are attractive targets for cancer therapy. unipi.itnih.gov Consequently, a key goal is to develop inhibitors that are highly selective for these isoforms over the cytosolic hCA I and hCA II. nih.govnih.gov Research has shown that some sulfonamide derivatives exhibit selectivity for the tumor-associated isoforms, with inhibition constants varying significantly across the different isozymes. nih.govnih.gov For instance, certain 2-mercapto-substituted-benzenesulfonamides have demonstrated weak inhibition of hCA I, strong inhibition of hCA II, and moderate to potent inhibition of hCA IX and hCA XII. nih.gov

| Compound | Selectivity Ratio (hCA II/hCA IX) | Selectivity Ratio (hCA II/hCA XII) |

|---|---|---|

| Compound 10 (from a study on sulphonamides with imide moieties) | High | - |

| Compound 3 (from a study on sulphonamides with imide moieties) | - | High |

These examples from the literature illustrate the concept of isoform selectivity, a critical aspect in the development of targeted carbonic anhydrase inhibitors. nih.gov

The primary binding mechanism for sulfonamide inhibitors involves the coordination of the sulfonamide moiety to the zinc ion in the active site. nih.gov However, the interactions between the inhibitor's scaffold, such as the naphthalene (B1677914) ring system, and the surrounding amino acid residues also play a crucial role in determining binding affinity and selectivity. For example, the naphthalene ring of dansylamide has been shown to bind within a hydrophobic pocket in the active site of hCA II, making van der Waals contacts with several amino acid residues. nih.gov This binding requires a conformational change in one of the residues, Leu-198, to accommodate the inhibitor. nih.gov

While direct active site binding is the predominant mechanism, there is also evidence for allosteric modulation of carbonic anhydrase activity. Some compounds have been reported to bind outside the active site cavity, inducing a conformational change that affects the enzyme's catalytic function. mdpi.com This offers an alternative strategy for achieving isoform selectivity.

To enhance inhibitory potency and selectivity, researchers are exploring dual-mechanism inhibitor design strategies. One such approach involves creating inhibitors that can interact with both the active site zinc ion and other regions of the enzyme. Another strategy is the development of "prodrug inhibitors," such as coumarins, which are hydrolyzed by the carbonic anhydrase enzyme to generate the active inhibitor in situ. mdpi.com This approach can lead to a more targeted and sustained inhibitory effect.

Protein-Protein Interaction (PPI) Modulation by this compound Derivatives

Beyond enzyme inhibition, derivatives of this compound are being investigated for their potential to modulate protein-protein interactions (PPIs).

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) binds to the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), leading to its degradation. nih.gov Disrupting the Keap1-Nrf2 interaction allows Nrf2 to accumulate and activate the expression of antioxidant and cytoprotective genes. nih.gov

Certain small molecules have been designed to act as Keap1-Nrf2 PPI inhibitors by binding to the Keap1 protein and preventing its interaction with Nrf2. nih.gov This disruption often follows a "Hinge-Latch" mechanism, where the inhibitor preferentially interferes with one of the two binding sites between Keap1 and Nrf2. nih.gov While direct evidence for this compound itself is not detailed in the provided search results, the development of small molecule PPI inhibitors is an active area of research where such scaffolds could be employed. nih.gov

Computational Chemistry and Molecular Modeling Investigations of 6 Ethoxy 2 Naphthalenesulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

Prediction of Binding Modes and Affinities for 6-Ethoxy-2-Naphthalenesulfonamide and its Analogues

A critical step in evaluating the therapeutic potential of this compound would be the prediction of its binding orientation and affinity towards various biological targets. Molecular docking simulations could provide insights into how the ethoxy and sulfonamide moieties on the naphthalene (B1677914) scaffold contribute to binding. However, a review of the current scientific literature reveals a lack of specific studies performing molecular docking for this compound. While research on other naphthalene-based sulfonamides exists, direct data for this specific compound is not available. nih.gov

Interactive Table: Predicted Binding Affinities of this compound with Various Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Docking Software Used |

|---|

Identification of Key Amino Acid Residues in Binding Pockets

By predicting the binding pose of this compound within a protein's active site, molecular docking can identify the key amino acid residues that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the ligand. This information is vital for understanding the mechanism of action and for designing more potent and selective analogues. For instance, studies on structurally related naphthoquinone sulfonamides have identified key hydrophobic interactions with residues like Phe108, Val312, and Met105 in the P2X7 receptor's allosteric site. mdpi.com However, no such data is currently published for this compound.

Interactive Table: Key Amino Acid Interactions for this compound

| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |

|---|

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, offering a deeper understanding of the system's flexibility and the stability of the binding interactions predicted by molecular docking.

Evaluation of Ligand and Receptor Flexibility in Complexes

MD simulations can reveal how the protein and ligand adapt to each other upon binding. This includes conformational changes in the protein's binding pocket and the flexibility of the ligand itself. Such studies are crucial as they can uncover induced-fit effects that are not always apparent in static docking poses. While MD simulations have been successfully applied to understand the binding stability of other sulfonamide derivatives, there is no specific research available that evaluates the flexibility of a this compound-protein complex. mdpi.com

Dynamic Behavior of this compound in Simulated Biological Environments

Simulating the behavior of this compound in a solvated, physiological-like environment allows for the assessment of its conformational preferences and the stability of its interactions with a target protein over a period of time. This can help validate the binding poses obtained from docking and provide a more realistic representation of the binding event. Currently, there are no published MD simulation studies focused on the dynamic behavior of this compound.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to determine the electronic properties of a molecule, such as its electrostatic potential, molecular orbital energies, and charge distribution. These properties are fundamental to its reactivity and interaction with other molecules. For this compound, such calculations could provide a detailed understanding of its chemical characteristics that govern its biological activity. To date, no specific quantum chemical calculation data for this compound has been reported in the scientific literature.

Interactive Table: Quantum Chemical Properties of this compound

| Property | Calculated Value | Method/Basis Set |

|---|

Electronic Structure and Reactivity Predictions of the Naphthalenesulfonamide Moiety

The electronic structure of the naphthalenesulfonamide moiety is fundamental to its chemical behavior and interactions with biological targets. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to map the electron distribution and identify regions of reactivity.

The naphthalenesulfonamide core is characterized by a π-conjugated naphthalene ring system fused to a sulfonamide group (-SO₂NH₂). The naphthalene ring is electron-rich, while the sulfonamide group is a strong electron-withdrawing group. This electronic push-pull arrangement significantly influences the molecule's properties. The 6-ethoxy group, being an electron-donating group through resonance, further modulates the electronic landscape of the naphthalene ring.

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is typically localized on the electron-rich naphthalene ring, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is often centered around the sulfonamide group and the naphthalene ring, suggesting these are the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Reactivity descriptors derived from conceptual DFT, such as Fukui functions and dual descriptors, can precisely pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. For the naphthalenesulfonamide moiety, the nitrogen atom of the sulfonamide group and specific carbon atoms on the naphthalene ring are often predicted to be key sites of interaction.

The electrostatic potential (ESP) map is another valuable tool that visualizes the charge distribution on the molecular surface. Regions of negative potential, typically around the oxygen atoms of the sulfonamide group and the nitrogen atom, are indicative of sites prone to electrophilic attack and hydrogen bond acceptance. Conversely, regions of positive potential, often found around the hydrogen atoms of the sulfonamide and the naphthalene ring, are susceptible to nucleophilic attack and can act as hydrogen bond donors.

Table 1: Predicted Electronic Properties of a Representative Naphthalenesulfonamide Moiety

| Property | Predicted Value/Region | Significance |

| HOMO Localization | Naphthalene Ring | Site for electrophilic attack |

| LUMO Localization | Sulfonamide Group & Naphthalene Ring | Site for nucleophilic attack |

| HOMO-LUMO Gap | ~4-5 eV | Indicator of chemical reactivity and stability |

| Negative ESP | Sulfonamide Oxygen & Nitrogen Atoms | Hydrogen bond acceptor sites |

| Positive ESP | Sulfonamide & Naphthalene Hydrogen Atoms | Hydrogen bond donor sites |

Spectroscopic Property Simulations (e.g., TD-DFT for ECD spectra)

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a powerful technique for simulating electronic spectra, such as UV-Vis and Electronic Circular Dichroism (ECD) spectra.

For a chiral molecule, ECD spectroscopy is a particularly valuable analytical technique as it provides information about the stereochemistry of the molecule. While this compound itself is not chiral, it can be a part of a larger chiral molecular entity. In such cases, TD-DFT calculations can predict the ECD spectrum, which arises from the differential absorption of left and right circularly polarized light.

The simulated ECD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the computationally predicted spectrum with the experimentally measured one, the absolute configuration of a chiral center can be determined. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the molecule. The naphthalenesulfonamide moiety acts as a strong chromophore, and its electronic transitions give rise to characteristic bands in the UV-Vis and ECD spectra.

The accuracy of the simulated spectra is dependent on the chosen level of theory, basis set, and the inclusion of solvent effects. These calculations can also help in assigning the electronic transitions observed in the experimental spectra to specific molecular orbital promotions, providing a deeper understanding of the molecule's electronic structure.

Table 2: Simulated Spectroscopic Data for a Chiral Naphthalenesulfonamide Derivative

| Spectral Region | Predicted Wavelength (nm) | Key Electronic Transitions |

| UV-Vis Absorption | ~230-250 | π → π* transitions of the naphthalene ring |

| UV-Vis Absorption | ~280-320 | n → π* and π → π* transitions involving the sulfonamide and naphthalene moieties |

| ECD (Positive Cotton Effect) | ~240 | Correlates to specific stereochemical arrangement |

| ECD (Negative Cotton Effect) | ~290 | Correlates to specific stereochemical arrangement |

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches Utilizing the Naphthalenesulfonamide Core

The naphthalenesulfonamide scaffold is an attractive starting point for drug discovery campaigns, particularly within the frameworks of Fragment-Based Drug Design (FBDD) and scaffold hopping.

In FBDD, small molecular fragments with low molecular weight are screened for their ability to bind to a biological target. Once a hit is identified, it is elaborated and grown into a more potent lead compound. The naphthalenesulfonamide core, with its well-defined three-dimensional shape and hydrogen bonding capabilities, can serve as a valuable fragment. Its naphthalene ring can engage in π-π stacking and hydrophobic interactions, while the sulfonamide group can form crucial hydrogen bonds with protein residues. The modular nature of the scaffold allows for systematic chemical modifications at multiple positions (the naphthalene ring and the sulfonamide nitrogen) to optimize binding affinity and selectivity.

Scaffold hopping is a computational strategy aimed at discovering novel molecular scaffolds that retain the key pharmacophoric features of a known active molecule but possess a different core structure. This approach is often used to escape patent-protected chemical space, improve pharmacokinetic properties, or explore new chemical series. The naphthalenesulfonamide core can be used as a query for scaffold hopping searches. By defining a pharmacophore model based on the key interactions of a naphthalenesulfonamide-containing ligand, computational algorithms can search virtual libraries for new scaffolds that match the pharmacophoric features. These new scaffolds can then be synthesized and tested for biological activity, potentially leading to the discovery of novel drug candidates with improved properties.

The utility of the naphthalenesulfonamide core in these approaches is enhanced by its synthetic tractability, allowing for the creation of diverse chemical libraries for screening and optimization.

Table 3: Application of the Naphthalenesulfonamide Core in Drug Design Strategies

| Strategy | Role of Naphthalenesulfonamide Core | Advantages |

| Fragment-Based Drug Design (FBDD) | Core fragment for screening and elaboration | Defined 3D shape, H-bonding capacity, synthetic accessibility |

| Scaffold Hopping | Query scaffold for identifying novel core structures | Exploration of new chemical space, potential for improved properties |

Advanced Analytical and Biophysical Methodologies for Investigating 6 Ethoxy 2 Naphthalenesulfonamide in Research

High-Throughput Screening (HTS) Assays for 6-Ethoxy-2-Naphthalenesulfonamide Derivative Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large libraries of chemical compounds for their effects on a specific biological target. wikipedia.org This process involves miniaturized assays, automation, and sensitive detection methods to quickly identify "hit" compounds, such as derivatives of this compound, that warrant further investigation. wikipedia.orghoriba.com HTS assays are typically conducted in 96-well or 384-well microplates, allowing for the simultaneous testing of thousands of compounds. wikipedia.orgnih.gov

Fluorescence-Based Assays for Monitoring Molecular Interactions and Conformational Changes

Fluorescence-based assays are a popular choice for HTS due to their high sensitivity, versatility, and compatibility with automation. nih.gov These assays rely on changes in a fluorescent signal—such as intensity, polarization, or resonance energy transfer—to report on molecular binding events or conformational changes. nih.govhoriba.com

In the context of this compound, a fluorescence-based assay could be designed to monitor its interaction with a target protein. For instance, a fluorescent probe that is known to bind to the target protein could be used in a competitive binding assay. When derivatives of this compound are introduced, displacement of the fluorescent probe would lead to a measurable change in the fluorescence signal, indicating a binding interaction. malvernpanalytical.com The magnitude of this change can provide an initial estimate of the compound's binding affinity. malvernpanalytical.com For example, studies on other sulfonamides have successfully used fluorescent probes like 1-Anilino-8-naphthalenesulfonate to investigate binding to proteins, where changes in fluorescence intensity revealed binding constants and the nature of the interaction. malvernpanalytical.com

Table 1: Overview of Fluorescence-Based Assay Types

| Assay Type | Principle | Information Gained |

|---|---|---|

| Fluorescence Intensity (FI) | Measures the change in the total light emitted from a sample. Binding can enhance or quench the fluorescence of a labeled molecule. | Binding detection, relative affinity. |

| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A larger complex tumbles slower, increasing polarization. | Homogeneous assay format, binding affinity (KD). |

| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between a donor and an acceptor fluorophore. Transfer efficiency is dependent on the distance between them, which changes upon binding or conformational change. researchgate.net | Proximity of two molecules, conformational changes, binding kinetics. researchgate.net |

| Time-Resolved Fluorescence (TR-FRET) | A variation of FRET that uses long-lifetime lanthanide donors to reduce background fluorescence, thereby increasing sensitivity. horiba.com | Enhanced signal-to-noise ratio, robust screening results. |

Label-Free Detection Techniques for Binding Event Analysis

A significant advantage of label-free detection is that it allows the study of molecules in their native state, avoiding potential interference from chemical labels. news-medical.net These techniques typically rely on optical or impedance-based biosensors to measure changes on a sensor surface as an analyte binds to an immobilized ligand. news-medical.net This approach provides real-time data on the interaction, enabling the analysis of binding kinetics and specificity without the need for secondary detection reagents. news-medical.net

For investigating this compound, a target protein could be immobilized on the sensor chip. Flowing a solution containing the sulfonamide derivative over the surface would allow for the direct observation of the binding and dissociation phases of the interaction. This provides a more direct and potentially more accurate representation of the natural binding behavior compared to some labeled assays. news-medical.net

Microfluidics-Based Assays for Real-Time Binding Kinetics and Selectivity Profiling

Microfluidic systems, often called "lab-on-a-chip" technology, provide a powerful platform for conducting biochemical assays with very small sample volumes, typically in the range of picoliters to nanoliters. researchgate.net Droplet-based microfluidics, in particular, excels at performing high-throughput experiments by encapsulating reagents in discrete droplets within an immiscible carrier fluid. researchgate.net

This technology is exceptionally well-suited for studying the binding kinetics of compounds like this compound. The ability to rapidly mix reagents and generate thousands of individual reaction droplets per second allows for precise control over reaction times. researchgate.net By varying the concentrations of the sulfonamide derivative and its target protein in different droplets, a comprehensive kinetic profile, including association and dissociation rate constants, can be determined in real-time. This high-throughput capability also facilitates selectivity profiling, where the compound can be simultaneously tested against a panel of different target proteins to assess its binding specificity.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

To gain a deep understanding of the forces driving a molecular interaction, it is essential to determine its thermodynamic parameters. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used biophysical techniques for this purpose.

Surface Plasmon Resonance (SPR) is an optical technique that detects binding events by measuring changes in the refractive index at the surface of a sensor chip where a target molecule is immobilized. When an analyte, such as this compound, flows over the surface and binds to the target, the local refractive index changes, causing a shift in the SPR angle. This signal is monitored in real-time, providing a sensorgram that shows the association and dissociation phases of the interaction. From this data, one can derive not only the equilibrium dissociation constant (KD), a measure of affinity, but also the kinetic rate constants (ka and kd). Thermodynamic parameters like Gibbs free energy (ΔG) and enthalpy (ΔH) can be determined by performing SPR experiments at different temperatures.

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction in a single experiment. ITC directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule is titrated into a solution containing its binding partner. As this compound is incrementally injected into a sample cell containing the target protein, the instrument measures the minute temperature changes that occur upon binding. The resulting data can be analyzed to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event. This information is invaluable for understanding the nature of the forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the interaction.

Table 2: Comparison of SPR and ITC for Thermodynamic Analysis

| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

|---|---|---|

| Principle | Mass change on a sensor surface detected by change in refractive index. | Direct measurement of heat changes upon binding in solution. |

| Primary Data | Real-time sensorgram (Response vs. Time). | Heat change per injection (Power vs. Time). |

| Key Outputs | Affinity (KD), Kinetics (ka, kd). | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). |

| Immobilization | Requires immobilization of one binding partner to the sensor surface. | No immobilization required; both partners are in solution. |

| Throughput | Generally higher than ITC. | Lower throughput, typically one experiment at a time. |

| Sample Consumption | Lower, especially for the analyte. | Higher, requires larger quantities of both molecules. |

Micro-X-ray Fluorescence (XRF) Spectrometry for Ligand-Receptor Binding Detection

Micro-X-ray Fluorescence (μXRF) is a non-destructive elemental analysis technique that can map the distribution of elements within a sample with high spatial resolution. horiba.com The technique works by irradiating a sample with a focused X-ray beam, which causes atoms in the sample to emit characteristic fluorescent X-rays. researchgate.net The energy of these emitted X-rays is unique to each element, allowing for their identification and quantification. researchgate.net

While not a conventional method for studying binding kinetics, μXRF has emerged as a potential high-throughput screening method for molecular recognition. malvernpanalytical.com Its application in detecting ligand-receptor binding relies on identifying an element that is unique to the ligand or a tag. For this compound, the presence of the sulfur atom in the sulfonamide group provides a unique elemental signature that can be detected by μXRF.

In a research setting, an array of potential receptor targets could be spotted onto a surface. After incubation with a solution of this compound, the surface can be analyzed with μXRF. By mapping the sulfur signal across the array, it is possible to identify which spots (receptors) have bound the sulfur-containing compound. This method is non-destructive and requires no special labeling, offering a unique approach to screening for binding events. malvernpanalytical.com

Chromatographic Techniques Coupled with High-Resolution Mass Spectrometry for Purity and Identity Confirmation in Research Samples

Ensuring the purity and confirming the identity of a compound are critical steps in any research endeavor. The combination of liquid chromatography with high-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Chromatographic techniques , particularly Ultra-High Performance Liquid Chromatography (UHPLC), utilize columns packed with very small particles to achieve highly efficient separations of compounds in a mixture. When a research sample of this compound is injected, UHPLC can effectively separate the main compound from any impurities, such as starting materials, byproducts, or degradation products. This provides a precise measure of the sample's purity.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the ions. When coupled with UHPLC, the eluting compound is introduced into the mass spectrometer, which measures its exact mass. This precise mass measurement allows for the determination of the compound's elemental formula, thus confirming the identity of this compound with a high degree of confidence. Tandem mass spectrometry (MS/MS) can be further used to fragment the molecule and analyze its constituent parts, providing structural confirmation that unequivocally verifies the compound's identity.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Future Research Directions and Unexplored Avenues for 6 Ethoxy 2 Naphthalenesulfonamide

Development of Highly Selective Naphthalenesulfonamide Probes for Novel Biological Targets

The development of highly selective chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. The 6-ethoxy-2-naphthalenesulfonamide scaffold offers a versatile platform for the design of such probes. Future research in this area could focus on modifying the core structure to create probes with high affinity and specificity for particular protein targets, such as kinases.

Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently implicated in diseases like cancer. nih.gov The design of selective kinase inhibitors remains a significant challenge due to the high degree of homology within the ATP-binding site across the kinome. thermofisher.com To address this, future efforts could involve the synthesis of this compound derivatives functionalized with reactive moieties, such as sulfonyl fluorides or sulfonyl triazoles, which can covalently label specific amino acid residues within the target protein. nih.govresearchgate.net This approach allows for the identification and quantification of inhibitor interactions with endogenous kinases in living cells, providing a more accurate assessment of selectivity. researchgate.net

Photoaffinity labeling is another powerful technique that can be employed. nih.gov By incorporating a photoreactive group, such as a diazirine, into the this compound structure, researchers can create probes that, upon photoactivation, form a covalent bond with their target protein. This enables the identification of both primary and off-target interactions within a complex proteome. nih.gov

Table 1: Potential Probe Development Strategies for this compound

| Probe Type | Functional Group | Mechanism of Action | Application |

| Covalent Probe | Sulfonyl Fluoride | Covalent modification of lysine (B10760008) residues | Kinome profiling, target identification |

| Covalent Probe | Sulfonyl Triazole | Covalent modification of tyrosine residues | Mapping protein interaction networks |

| Photoaffinity Probe | Diazirine | UV-activated covalent crosslinking | Target identification and validation |

Exploration of Previously Uninvestigated Enzyme Families and Protein-Protein Interactions

The therapeutic potential of the naphthalenesulfonamide scaffold extends beyond well-established target classes. Future research should venture into previously unexplored enzyme families and the challenging domain of protein-protein interactions (PPIs).

A significant portion of enzyme activities identified through genomic studies, termed "orphan enzymes," lack an associated protein sequence and, consequently, a known inhibitor. nih.govnih.gov These orphan enzymes represent a vast and largely untapped reservoir of potential drug targets. nih.gov The this compound scaffold could be used as a starting point for fragment-based screening campaigns against libraries of orphan enzymes to identify novel inhibitors.

Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. nih.govrsc.org However, targeting PPIs with small molecules has been notoriously difficult due to the large and often shallow nature of the interaction surfaces. rsc.org Despite these challenges, there have been successes. For instance, a series of naphthalenesulfonamide derivatives has been identified as potent inhibitors of the KEAP1-NRF2 protein-protein interaction, which is a key regulator of the cellular antioxidant response. This demonstrates the potential of the naphthalenesulfonamide scaffold in this challenging area. Future work could involve the computational modeling of the this compound scaffold docked into the binding pockets of various PPI targets, followed by the synthesis and evaluation of the most promising candidates.

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of Naphthalenesulfonamide Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering the potential to accelerate the design and optimization of new drug candidates. nih.govresearchgate.net These computational tools can be applied to the this compound scaffold to explore vast chemical spaces and predict the properties of novel analogues.

Furthermore, AI and ML can be used to predict potential off-target effects and toxicity profiles of new analogues, leading to the design of safer drug candidates from the outset. nih.gov By analyzing large datasets of known drug-target interactions, these models can identify potential liabilities associated with the this compound scaffold and guide its modification to mitigate these risks.

Design of Multi-Target Directed Ligands Based on the this compound Scaffold

Complex, multifactorial diseases such as neurodegenerative disorders and cancer often involve the dysregulation of multiple biological pathways. nih.govnih.gov For such diseases, a therapeutic strategy that relies on a single-target drug may be insufficient. nih.gov An emerging paradigm in drug discovery is the design of multi-target directed ligands (MTDLs), single molecules that are rationally designed to interact with multiple targets simultaneously. nih.govfrontiersin.org

The this compound scaffold is an attractive starting point for the development of MTDLs. Its chemical structure can be systematically modified to incorporate pharmacophoric elements that confer affinity for different biological targets. For example, in the context of Alzheimer's disease, one could envision a hybrid molecule that combines the this compound core with a fragment known to inhibit acetylcholinesterase or modulate beta-amyloid aggregation. nih.govmdpi.com

The design of MTDLs is a complex undertaking that requires a deep understanding of the structures of the target proteins and the key interactions that govern ligand binding. Computational methods, including molecular docking and molecular dynamics simulations, will be invaluable in the rational design of such compounds. mdpi.com The ultimate goal is to create a single chemical entity with a balanced activity profile against multiple disease-relevant targets, potentially leading to enhanced therapeutic efficacy and a lower propensity for the development of drug resistance.

Q & A

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) with version control for raw data. Cross-validate analytical results via inter-laboratory comparisons and report detailed synthetic protocols (e.g., CAS registry numbers, purity thresholds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.